

Methyl hexacosanoate CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl Hexacosanoate

Cat. No.: B153739

Get Quote

An In-depth Technical Guide to Methyl Hexacosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl hexacosanoate**, a long-chain fatty acid methyl ester. It details its chemical and physical properties, provides a detailed experimental protocol for its analysis via gas chromatography, and illustrates key processes through diagrams. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Compound Identification

The subject of this guide is **methyl hexacosanoate**, a saturated fatty acid methyl ester. Its primary identifiers are:

CAS Number: 5802-82-4[1][2][3]

• Molecular Weight: 410.72 g/mol

Quantitative Data Summary

The chemical and physical properties of **methyl hexacosanoate** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
Molecular Formula	C27H54O2	
Appearance	White to off-white solid or waxy substance	
Melting Point	63-66 °C	-
Boiling Point	439.5 °C at 760 mmHg	
Density	0.859 g/cm ³	
Solubility	Insoluble in water; soluble in alcohol and ether.	
Flash Point	220.9 °C	-
Storage Temperature	2-8°C	-

Experimental Protocol: Gas Chromatography (GC) Analysis

Methyl hexacosanoate is often analyzed as a component of more complex lipids, such as wax esters. Due to the low volatility of these larger molecules, a derivatization process is necessary to prepare the sample for gas chromatography. The following protocol details the derivatization of a wax ester (triacontyl hexacosanoate) to yield **methyl hexacosanoate** for GC-MS analysis.

Objective: To prepare and analyze the constituent fatty acid methyl ester (**methyl hexacosanoate**) and fatty alcohol from a very long-chain wax ester.

Materials:

- Sample containing the wax ester
- Boron Trifluoride-Methanol (BF3-Methanol) solution
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Hexane



- Water (deionized)
- Heating block
- Vortex mixer
- Nitrogen gas supply
- Gas chromatograph with a mass spectrometer (GC-MS)

Methodology:

- Sample Preparation: Accurately weigh a known amount of the wax ester sample into a clean, dry reaction vial.
- Transesterification:
 - Add 2 mL of BF3-Methanol solution to the sample vial.
 - Securely cap the vial and heat at 80-100°C for 10-15 minutes in a heating block. This step cleaves the ester bond and methylates the fatty acid.
 - Allow the vial to cool to room temperature.
- Extraction:
 - Add 1 mL of water and 1 mL of hexane to the cooled vial.
 - Vortex the mixture vigorously for 30 seconds to extract the methyl hexacosanoate and free fatty alcohol into the hexane layer.
 - Allow the layers to separate.
 - Carefully transfer the upper hexane layer to a new clean vial.
 - Repeat the extraction of the aqueous layer with an additional 1 mL of hexane and combine the hexane fractions.

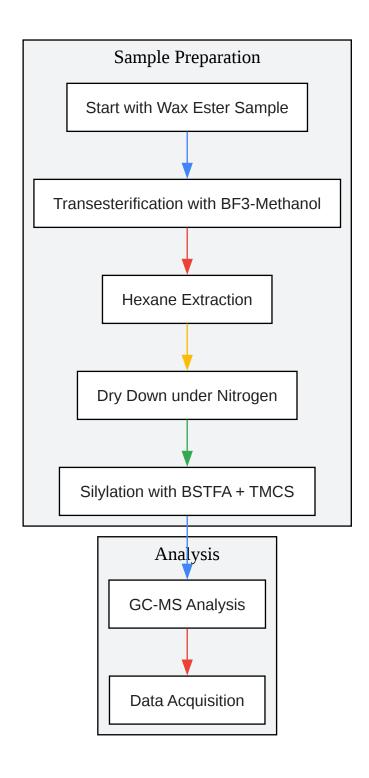


- Drying: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen gas.
- Silylation:
 - \circ To the dried residue, add 100 μL of BSTFA with 1% TMCS.
 - Cap the vial and heat at 60-70°C for 20-30 minutes. This step converts the fatty alcohol to its more volatile trimethylsilyl (TMS) ether.
 - Allow the vial to cool to room temperature.
- · GC-MS Analysis:
 - Dilute the derivatized sample with an appropriate volume of hexane to achieve a suitable concentration for injection.
 - Transfer the final solution to a GC autosampler vial.
 - Inject the sample into the GC-MS for analysis. The resulting chromatogram will show peaks corresponding to methyl hexacosanoate and the silylated fatty alcohol.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical derivatization pathway described in the protocol.

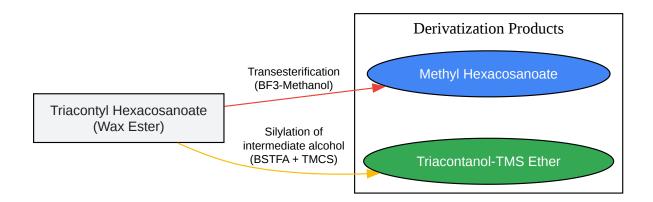




Click to download full resolution via product page

Caption: Experimental Workflow for Derivatization and GC Analysis.





Click to download full resolution via product page

Caption: Chemical Derivatization Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl hexacosanoate_TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [Methyl hexacosanoate CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153739#methyl-hexacosanoate-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com